molecular formula C24H26FNO4 B1243203 Fluvastatin sodium anti-isomer free acid CAS No. 174956-43-5

Fluvastatin sodium anti-isomer free acid

Cat. No.: B1243203
CAS No.: 174956-43-5
M. Wt: 411.5 g/mol
InChI Key: FJLGEFLZQAZZCD-FUTHQCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,5R,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid is a (6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid diastereoisomer in which both chiral centres have R configuration. It is an enantiomer of a (3S,5S,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid.

Scientific Research Applications

Antioxidant and Lipid Peroxidation Inhibition

Fluvastatin sodium has been demonstrated to inhibit lipid peroxidation and scavenge free radicals in rat liver microsomes, showcasing its potential antioxidative effects. This activity is attributed to its ability to chemically scavenge active oxygen species like hydroxyl radicals and superoxide anions, offering protection against oxidative stress (Yamamoto, Hoshi, & Ichihara, 1998).

Inhibition of HMG-CoA Reductase

Fluvastatin is a potent inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), playing a crucial role in cholesterol synthesis regulation. This function is key in its application for lowering cholesterol levels (Insull et al., 1994).

Activation of Pregnane X Receptor and Induction of Cytochromes

Fluvastatin's optical isomers, particularly in their enantiopure forms, are known to activate the pregnane X receptor (PXR) and induce various drug-metabolizing cytochromes in human hepatocytes. This action is critical in understanding its drug-drug interaction potential and pharmacokinetics (Korhoňová, Dořičáková, & Dvořák, 2015).

Protection of Low-Density Lipoprotein

Fluvastatin sodium has shown protective effects on low-density lipoprotein (LDL) oxidation induced by copper ions in vitro. This suggests a potential role in reducing the risk of atherosclerosis, not just by lowering plasma LDL levels but also by protecting LDL from oxidative modification (Suzumura, Yasuhara, Tanaka, & Suzuki, 1999).

Anticancer Properties

Recent studies have explored the repurposing of fluvastatin as an anticancer agent. In particular, fluvastatin has shown potential in suppressing the proliferation, angiogenesis, and metastasis of breast cancer cells and cancer stem cells (Yu, Shin, & Kim, 2020).

Transdermal Delivery for Rheumatoid Arthritis Management

Innovative delivery systems for fluvastatin, like spanlastic nanovesicles, have been developed for transdermal administration. This approach aims to mitigate the limitations associated with oral delivery and has shown promising results in managing rheumatoid arthritis (El Menshawe et al., 2019).

Comparative Antioxidant Activity

Fluvastatin has been compared to other statins for its in vitro antioxidant activity. It exhibits significant antioxidative properties, particularly against peroxyl radicals, contributing to its therapeutic potential beyond cholesterol reduction (Franzoni et al., 2003).

Effect on Phospholipid Liposomes

Research indicates that fluvastatin can effectively inhibit lipid peroxidation of phospholipid liposomes, showcasing its non-enzymatic antioxidative capabilities. This effect is distinct from other HMG-CoA reductase inhibitors (Yamamoto, Ichihara, & Hoshi, 2001).

Cardiovascular Protection

Studies suggest fluvastatin may have cardioprotective effects, particularly in models of myocardial infarction. This is attributed to its ability to maintain endogenous antioxidant enzyme activities, thereby attenuating myocardial injury (Zhou et al., 2008).

Bone Regeneration Applications

Fluvastatin has been incorporated into hydrogel delivery systems to modulate human mesenchymal stem cell differentiation and function for bone regeneration. This application leverages its ability to stimulate bone morphogenetic proteins-2 production (Benoit, Nuttelman, Collins, & Anseth, 2006).

Properties

CAS No.

174956-43-5

Molecular Formula

C24H26FNO4

Molecular Weight

411.5 g/mol

IUPAC Name

(E,3R,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid

InChI

InChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19+/m0/s1

InChI Key

FJLGEFLZQAZZCD-FUTHQCHMSA-N

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@H](CC(=O)O)O)O)C3=CC=C(C=C3)F

SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F

174956-43-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluvastatin sodium anti-isomer free acid
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